Tert-butyl 3-(ethylamino)benzoate
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Overview
Description
Tert-butyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the amino group is substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethylamino)benzoate typically involves the esterification of 3-(ethylamino)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(ethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like phosphorus trichloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoates, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 3-(ethylamino)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(ethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The ethylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
- Tert-butyl 3-aminobenzoate
- Tert-butyl 4-aminobenzoate
- Tert-butyl 3-(aminomethyl)benzoate
Comparison: Tert-butyl 3-(ethylamino)benzoate is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions compared to other tert-butyl benzoate derivatives. This uniqueness makes it valuable for specific applications where the ethylamino functionality is desired .
Properties
IUPAC Name |
tert-butyl 3-(ethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-14-11-8-6-7-10(9-11)12(15)16-13(2,3)4/h6-9,14H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGDKWUKRJFPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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